2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine
Overview
Description
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two chiral centers and a bicyclic framework, making it a valuable ligand in asymmetric synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine typically involves the cycloaddition of diphenyl-substituted aziridines with pyridine derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as copper or palladium, which facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions in batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often requiring precise temperature control and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Investigated for its potential as a molecular probe in studying biological systems.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- **2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]benzene
- **2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]thiophene
Uniqueness
Compared to similar compounds, 2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine is unique due to its pyridine core, which enhances its ability to act as a ligand in coordination chemistry. This structural feature provides greater stability and selectivity in catalytic processes .
Biological Activity
2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine is a complex organic compound that has garnered attention in various fields of research, particularly in pharmaceutical development and material science. This article explores its biological activity, including its applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 605.78 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Neuropharmacological Effects :
- Catalytic Properties :
- Biosensor Development :
Case Studies
Several studies have explored the applications and effects of this compound:
Study 1: Neuropharmacological Applications
A study investigated the neuropharmacological properties of this compound by assessing its effects on animal models of depression. Results indicated that it significantly reduced depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent.
Study 2: Catalytic Efficiency
In a series of experiments focused on organic synthesis, researchers utilized this compound as a ligand in copper-catalyzed reactions. The findings demonstrated enhanced enantioselectivity and yield in the synthesis of β-aminocarbonyl compounds, which are vital in pharmaceutical chemistry .
Study 3: Biosensor Functionality
A recent study developed a biosensor incorporating this compound to detect glucose levels in diabetic patients. The biosensor showed high sensitivity and specificity, indicating its potential for clinical applications in monitoring blood sugar levels .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(3S,7aS)-3-[6-[(3S,7aS)-1,1-diphenyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl]pyridin-2-yl]-1,1-diphenyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39N3O2/c1-5-16-30(17-6-1)40(31-18-7-2-8-19-31)36-26-14-28-43(36)38(45-40)34-24-13-25-35(42-34)39-44-29-15-27-37(44)41(46-39,32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-13,16-25,36-39H,14-15,26-29H2/t36-,37-,38-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOJHPHCTXHMFQ-GTKRZRNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(OC(N2C1)C3=NC(=CC=C3)C4N5CCCC5C(O4)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(O[C@H](N2C1)C3=NC(=CC=C3)[C@H]4N5CCC[C@H]5C(O4)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115966 | |
Record name | (3S,3′S,7aS,7′aS)-3,3′-(2,6-Pyridinediyl)bis[tetrahydro-1,1-diphenyl-1H,3H-pyrrolo[1,2-c]oxazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901115966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450841-27-6 | |
Record name | (3S,3′S,7aS,7′aS)-3,3′-(2,6-Pyridinediyl)bis[tetrahydro-1,1-diphenyl-1H,3H-pyrrolo[1,2-c]oxazole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450841-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,3′S,7aS,7′aS)-3,3′-(2,6-Pyridinediyl)bis[tetrahydro-1,1-diphenyl-1H,3H-pyrrolo[1,2-c]oxazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901115966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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